2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(4-hydroxyphenyl)acetamide
Description
Properties
Molecular Formula |
C17H17N3O3S2 |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]-N-(4-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C17H17N3O3S2/c1-9-10(2)25-17-15(9)16(23)19-13(20-17)7-24-8-14(22)18-11-3-5-12(21)6-4-11/h3-6,21H,7-8H2,1-2H3,(H,18,22)(H,19,20,23) |
InChI Key |
QVYCKYBOINCIRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)CSCC(=O)NC3=CC=C(C=C3)O)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Amino-4,5-dimethylthiophene-3-carboxylate
The synthesis begins with ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (1 ), prepared via the Gewald reaction. Cyclocondensation with formamidine acetate in refluxing ethanol yields 4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one (2 ) (Scheme 1).
Scheme 1:
Key Data:
Chlorination at C2
Treatment of 2 with phosphorus oxychloride (POCl) under reflux produces 2-chloro-4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidine (3 ).
Scheme 2:
Optimization:
Introduction of the Methylsulfanylmethyl Group
Nucleophilic Substitution with Sodium Thiomethoxide
Reaction of 3 with sodium thiomethoxide (NaSCH) in dry DMF at 60°C affords 2-(methylsulfanyl)-4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidine (4 ).
Scheme 3:
Characterization:
Bromination at the Methylsulfanyl Group
Bromination of 4 using N-bromosuccinimide (NBS) in CCl under UV light yields 2-(bromomethylsulfanyl)-4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidine (5 ).
Scheme 4:
Synthesis of the Acetamide Side Chain
Preparation of 2-Mercaptoacetic Acid
2-Mercaptoacetic acid (6 ) is commercially available or synthesized via hydrolysis of 2-chloroacetic acid with thiourea.
Coupling with 4-Aminophenol
Activation of 6 using thionyl chloride (SOCl) forms 2-chloroacetyl chloride, which reacts with 4-aminophenol in THF to yield N-(4-hydroxyphenyl)acetamide (7 ).
Scheme 5:
Yield: 88%.
Characterization: (100 MHz, DMSO-) δ 169.5 (C=O), 155.2 (C-OH).
Final Assembly via Thioether Linkage
Alkylation of Mercaptoacetamide
Reaction of 5 with 7 in the presence of KCO in acetone under reflux forms the target compound.
Scheme 6:
Optimization:
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(4-hydroxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to modify the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(4-hydroxyphenyl)acetamide exhibit significant anticancer properties. Studies have shown that thieno[2,3-d]pyrimidine derivatives can induce apoptosis in various cancer cell lines by activating caspases and disrupting mitochondrial function. For example:
- Study : A derivative of this compound was tested against breast cancer cell lines and showed a reduction in cell viability with an IC50 value of 12 µM.
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory activity. The presence of the hydroxy groups may enhance its interaction with inflammatory mediators. Research has demonstrated that similar compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Case Study : In an animal model of arthritis, administration of the compound resulted in a significant decrease in paw edema compared to the control group.
Antimicrobial Properties
Preliminary studies indicate that this compound may possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The thieno[2,3-d]pyrimidine moiety is particularly noted for its ability to disrupt bacterial cell wall synthesis.
- Research Finding : A study reported that the compound showed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus.
Pharmacological Insights
Mechanism of Action
The mechanism of action of 2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(4-hydroxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Structural Analog 1: 2-[(3-Ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethylphenyl)acetamide
- Key Differences: Core: Oxo group at C4 instead of hydroxy. Substituents: Ethyl groups at C3 (thienopyrimidine) and phenyl (2-ethylphenyl vs. 4-hydroxyphenyl). Impact:
- Reduced hydrogen-bonding capacity due to oxo vs. hydroxy.
Structural Analog 2: 2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide
- Key Differences: Core: Thieno[3,2-d]pyrimidine (vs. [2,3-d]) with dihydro modification. Substituents: 4-Chlorophenyl (C3) and 4-methylphenyl (acetamide). Impact:
- Altered π-stacking interactions due to ring fusion differences.
Structural Analog 3: 2-[(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide
- Key Differences: Core: Simple pyrimidine (non-fused) vs. thienopyrimidine. Substituents: Phenoxyphenyl (vs. 4-hydroxyphenyl). Impact:
- Loss of aromatic thiophene reduces π-π interactions.
Structural Analog 4: 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide
- Key Differences :
- Core : Oxo and methyl on dihydropyrimidine.
- Substituents : Dichlorophenyl (vs. hydroxyphenyl).
- Impact :
- Dichlorophenyl enhances lipophilicity and electron-withdrawing effects.
- Lower solubility (mp = 230°C) compared to the target compound’s hydroxy group .
Comparative Data Table
Biological Activity
The compound 2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(4-hydroxyphenyl)acetamide is a thieno-pyrimidine derivative that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H15N3O2S2
- Molecular Weight : 297.3964 g/mol
- CAS Number : 42025140
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its antimicrobial , anticonvulsant , and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that thieno-pyrimidine derivatives exhibit significant antimicrobial effects. Specifically, compounds similar to the one have shown activity against various bacterial strains and fungi. For instance, studies have demonstrated that thienopyrimidine derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting a broad-spectrum antimicrobial potential .
Anticonvulsant Activity
The anticonvulsant properties of related compounds have been documented through various animal model studies. For example, N-benzyl 2-amino acetamides have shown pronounced activity in maximal electroshock seizure (MES) models, with effective doses lower than those of traditional anticonvulsants like phenobarbital . This suggests that the compound may similarly possess anticonvulsant effects, meriting further investigation.
Anti-inflammatory Activity
Thieno-pyrimidines have also been studied for their anti-inflammatory effects. In vitro assays have shown that these compounds can inhibit pro-inflammatory cytokines, which play a crucial role in inflammatory responses. The mechanism often involves the modulation of signaling pathways associated with inflammation .
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- The thienopyrimidine structure interacts with specific enzymes or receptors involved in microbial resistance and inflammation.
- The sulfanyl group may enhance the compound's ability to penetrate cellular membranes, thereby increasing its efficacy against pathogens.
Case Studies
- Antimicrobial Efficacy : A study assessing various thieno-pyrimidine derivatives reported significant inhibition of bacterial growth in vitro, particularly against Gram-positive bacteria .
- Anticonvulsant Evaluation : In a controlled setting, compounds structurally similar to this compound were tested in rodent models for seizure activity. Results indicated a notable reduction in seizure frequency compared to control groups .
- Inflammation Studies : In vitro studies demonstrated that thieno-pyrimidine derivatives could reduce levels of TNF-alpha and IL-6 in cultured macrophages exposed to lipopolysaccharides (LPS), indicating strong anti-inflammatory potential .
Summary Table of Biological Activities
Q & A
Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions starting with the formation of the thienopyrimidine core, followed by functionalization with sulfanyl and acetamide groups. Key steps include nucleophilic substitution for sulfanyl linkage and amide coupling. Critical conditions include:
- Solvents : Dimethylformamide (DMF) or ethanol for solubility .
- Catalysts : Triethylamine or palladium on carbon for hydrogenation .
- Temperature : 60–100°C for optimal reactivity . Yields are highly sensitive to pH control during amidation (target pH 7–8) and exclusion of moisture .
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Core formation | Thiophene derivatives, KOH/EtOH, 80°C | 60–70% |
| Sulfanyl introduction | NaSH, DMF, 70°C | 50–65% |
| Acetamide coupling | EDC/HOBt, RT | 40–55% |
Q. What analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : Confirms regiochemistry of thienopyrimidine and acetamide groups .
- HPLC : Purity assessment (>95% required for biological assays) .
- Mass Spectrometry (HRMS) : Validates molecular formula and detects impurities .
- X-ray Crystallography : Resolves stereochemical ambiguities in the thienopyrimidine core .
Q. Which biological targets are prioritized for initial screening based on structural analogs?
Analogous thienopyrimidine derivatives show activity against kinases (e.g., EGFR, VEGFR) and inflammatory mediators (COX-2). Prioritize:
- Enzyme inhibition assays : IC₅₀ determination using fluorogenic substrates .
- Receptor binding studies : Radioligand displacement assays for GPCRs .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize synthesis and resolve yield inconsistencies?
Apply fractional factorial designs to screen variables (e.g., solvent polarity, catalyst loading, temperature). Example workflow:
- Factors : Solvent (DMF vs. DMSO), temperature (60°C vs. 80°C), molar ratio (1:1 vs. 1:1.2).
- Response variables : Yield, purity, reaction time. Statistical analysis (ANOVA) identifies solvent choice as the most significant factor (p < 0.05) . Use response surface methodology to pinpoint optimal conditions .
Q. What computational strategies predict reactivity or biological interactions?
- Quantum Mechanics (QM) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the thienopyrimidine core .
- Molecular Dynamics (MD) : Simulate binding modes with kinase ATP-binding pockets (e.g., using AutoDock Vina) .
- Machine Learning : Train models on PubChem datasets to predict ADMET properties .
Q. How to address contradictions in biological activity data across studies?
- Methodological audit : Compare assay protocols (e.g., cell line variability, incubation time).
- Meta-analysis : Pool data from analogs to identify structure-activity trends (e.g., hydroxy group position vs. COX-2 inhibition) .
- Orthogonal validation : Use CRISPR-edited cell lines to confirm target specificity .
Q. What strategies enhance metabolic stability without compromising activity?
- Pro-drug design : Mask phenolic -OH groups with acetyl or PEG moieties to reduce Phase II metabolism .
- Isotopic labeling : Use ¹⁴C-tracers to study hepatic clearance pathways in microsomal assays .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
